Methyl (2E)-4-amino-2-methylbut-2-enoate hydrochloride
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Description
Methyl (2E)-4-amino-2-methylbut-2-enoate hydrochloride is a useful research compound. Its molecular formula is C6H12ClNO2 and its molecular weight is 165.62. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Complex Organic Compounds
Methyl (2E)-4-amino-2-methylbut-2-enoate hydrochloride is involved in the synthesis of complex organic compounds. For instance, it is used in the formation of α-Methylidene- and α-Alkylidene-β-lactams from nonproteinogenic amino acids. This process includes transformations that are pivotal in the creation of β-lactams with exocyclic alkylidene and methylidene groups (Buchholz & Hoffmann, 1991).
Anticancer Research
The compound is also explored in the context of anticancer research. Amino acetate functionalized Schiff base organotin(IV) complexes, which involve similar compounds, have been studied for their cytotoxicity against various human tumor cell lines, showing potential as anticancer drugs (Basu Baul, Basu, Vos, & Linden, 2009).
Neurological Research
In neurological research, compounds like 4-Aminobutyric acid methyl ester hydrochloride, closely related to the query compound, are investigated for their ability to cross the blood-brain barrier and their potential effects on neurological functions, such as antiaggressive effects and convulsion reduction (Bianchi et al., 1983).
Inhibitory Studies in Biochemistry
4-Amino-2-(substituted methyl)-2-butenoic acids, including compounds similar to the query, have been synthesized and used in biochemistry as potent competitive reversible inhibitors in studies of gamma-aminobutyric acid aminotransferase. These studies help map sections of the active site of this enzyme (Silverman, Durkee, & Invergo, 1986).
Properties
IUPAC Name |
methyl (E)-4-amino-2-methylbut-2-enoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c1-5(3-4-7)6(8)9-2;/h3H,4,7H2,1-2H3;1H/b5-3+; |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYBQMBAEUXCQQH-WGCWOXMQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCN)C(=O)OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\CN)/C(=O)OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25692-00-6 |
Source
|
Record name | methyl (2E)-4-amino-2-methylbut-2-enoate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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